molecular formula C22H22N2 B3484147 1,2,3-Triphenyl-1,3-diazinane

1,2,3-Triphenyl-1,3-diazinane

Cat. No.: B3484147
M. Wt: 314.4 g/mol
InChI Key: UUXMIDQHSSHBIY-UHFFFAOYSA-N
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Description

1,2,3-Triphenyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two carbon atoms replaced by nitrogen atoms. This compound is part of the diazinane family, which includes various isomers distinguished by the positions of their nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triphenyl-1,3-diazinane can be achieved through several methods. One common approach involves the reaction of phenyldilithiophosphine with o-bromoiodobenzene or o-di-iodobenzene. This reaction typically occurs in tetrahydrofuran (THF) and results in the formation of crystalline 1,2,3-triphenyl-1,2,3-triphosphaindane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenyl-1,3-diazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include halogenated benzenes and organolithium compounds.

    Conditions: Reactions often occur in solvents like THF under controlled temperatures.

Major Products

The major products formed from these reactions include crystalline derivatives like 1,2,3-triphenyl-1,2,3-triphosphaindane .

Mechanism of Action

The mechanism of action of 1,2,3-Triphenyl-1,3-diazinane involves its interaction with various molecular targets. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the derivative and its application .

Properties

IUPAC Name

1,2,3-triphenyl-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-4-11-19(12-5-1)22-23(20-13-6-2-7-14-20)17-10-18-24(22)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMIDQHSSHBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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